2-Octyl-tetradecanoic Acid Methyl Ester
Description
Structurally, it consists of a tetradecanoic acid backbone (14-carbon chain) modified with a 2-octyl branch and esterified with a methyl group. This compound is primarily used in biochemical research and industrial applications, such as in ELISA kits for analytical purposes .
Properties
Molecular Formula |
C₂₃H₄₆O₂ |
|---|---|
Molecular Weight |
354.61 |
Synonyms |
dl-2-Octyl-tetradecanoic Acid Methyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclopropaneoctanoic Acid, 2-Octyl-, Methyl Ester
- Structure: Contains a cyclopropane ring integrated into the carbon chain, unlike the linear/branched structure of 2-Octyl-tetradecanoic Acid Methyl Ester.
- Properties :
Methyl Octadecanoate (Methyl Stearate)
- Structure : A straight-chain FAME with 18 carbons (C₁₉H₃₈O₂; MW: 298.5 g/mol).
- Properties :
- Key Difference: Lacks branching, resulting in lower molecular weight and distinct chromatographic retention behavior compared to this compound .
Methyl 9,10-Epoxystearate
- Structure : Epoxidized derivative of methyl stearate, with an oxygenated ring at the 9,10 position.
- Properties: Boiling point: ~741°C (predicted), significantly higher due to polar epoxide group . Reactivity: Susceptible to ring-opening reactions, unlike the chemically stable this compound .
- Applications : Used in polymer chemistry and as a plasticizer precursor .
2-Octylcyclopropanedodecanoic Acid Methyl Ester
- Structure: Combines a cyclopropane ring with a 2-octyl branch on a dodecanoic acid chain (C₂₄H₄₆O₂; MW: 366.62 g/mol) .
- Properties: Similar molecular weight to this compound but distinct in cyclopropane-induced rigidity. Boiling point and density data unavailable but predicted to differ due to structural constraints .
- Applications : Likely used in specialty chemicals or materials science .
Comparative Data Table
Analytical and Functional Insights
- Chromatographic Behavior: Branched and cyclic esters (e.g., this compound) exhibit longer retention times in GC compared to linear FAMEs due to increased hydrophobicity .
- Stability: Saturated esters like this compound are resistant to autooxidation, making them suitable for long-term storage in biochemical applications .
Preparation Methods
Reagent Composition and Reaction Conditions
A modified HCl/methanol system, as described by Ichihara et al., enables one-step conversion of branched fatty acids to their methyl esters. The reagent consists of:
-
8% (w/v) HCl in methanol/water (85:15, v/v) : Prepared by diluting 9.7 mL of concentrated HCl (35%) with 41.5 mL of methanol.
-
Toluene (0.2 mL) : Enhances lipid solubility, particularly for sterol esters and triglycerides.
The reaction proceeds at 45°C overnight or 100°C for 1–1.5 hours , with the latter favored for sterol esters. Final HCl concentration is maintained at 1.2% (w/v) to minimize FFA formation (<5% byproduct).
Workup and Purification
Post-reaction, FAMEs are extracted with hexane and purified via silica gel chromatography to remove artifacts like cholesteryl methyl ether, which may co-elute with target esters. This method achieves >95% yield for 2-alkylbranched acids but requires careful temperature control to prevent decarboxylation.
β-Lactone Ring-Opening for 2-Alkyl-3-Hydroxy Intermediate Synthesis
A patent by Utaka et al. outlines a four-step synthesis starting from β-lactone precursors, enabling precise control over branching.
Key Reaction Steps
-
β-Lactone Synthesis : Cyclization of 3-oxo-fatty acids using ketene dimers.
-
Ring-Opening with Alkyl Grignard Reagents : Introduces the 2-octyl group via nucleophilic attack at the lactone carbonyl.
-
Reduction of 3-Oxo to 3-Hydroxy : Baker’s yeast-mediated reduction yields enantiomerically pure 2-octyl-3-hydroxy-tetradecanoic acid.
-
Esterification : BF₃-catalyzed methylation of the hydroxy acid intermediate.
Optimization Challenges
-
Yield Limitations : Total yield across four steps is ~15%, primarily due to low selectivity in the yeast reduction step.
-
Cost Considerations : High reagent costs (e.g., Grignard reagents, chiral catalysts) limit industrial scalability.
Ionic Liquid-Catalyzed Alkylation of Tetralin Derivatives
Recent advances in ionic liquid (IL) catalysis offer a sustainable route to branched esters. Chen et al. demonstrated that ILs like [BMIM][Cl] facilitate Friedel-Crafts alkylation of tetralin with α-olefins, forming branched alkylated intermediates.
Reaction Mechanism
Advantages Over Conventional Methods
-
Solvent-Free Conditions : ILs act as both catalyst and solvent.
-
Reusability : ILs retain >90% activity after five cycles.
-
Selectivity : >80% branching selectivity at the second carbon.
Comparative Analysis of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid-Catalyzed | HCl/Methanol | 45–100 | 1.5–14 | 95 | 98 |
| β-Lactone | Baker’s Yeast | 37–90 | 20–48 | 15 | 99 |
| Ionic Liquid | [BMIM][Cl] | 80 | 6 | 82 | 97 |
Key Findings :
-
Acid-catalyzed esterification is optimal for high-volume production but requires stringent control to avoid side reactions.
-
β-Lactone ring-opening provides enantiomeric purity but is economically prohibitive.
-
Ionic liquid catalysis balances environmental and efficiency metrics, though scalability data remain limited.
Industrial-Scale Considerations
Q & A
Q. How can kinetic models improve the synthesis efficiency of this compound?
- Pseudo-first-order kinetics are applied to track esterification progress. For example, data fitting at 105–115°C shows time-dependent conversion rates (e.g., 93% at 110°C for 3 hours) .
- Models validate experimental data against theoretical curves, enabling optimization of temperature and catalyst loading .
Q. What strategies address discrepancies in structural or purity data during characterization?
- Cross-Validation: Combine GC/MS, NMR, and IR to resolve conflicts (e.g., molecular formula discrepancies in PubChem entries C22H44O2 vs. C24H48O2) .
- Fractional Distillation: Separate impurities by boiling point differences. For instance, residual octanol (b.p. 195°C) can be removed from the ester (b.p. ~300°C) .
Q. How do solvent systems and catalysts influence transesterification side reactions?
Q. What advanced methods quantify trace impurities in this compound?
- High-Performance Liquid Chromatography (HPLC): Detects <0.1% impurities using C18 columns and UV detection (210 nm).
- Mass Spectrometry Imaging (MSI): Maps spatial distribution of contaminants in bulk samples .
Comparative and Methodological Questions
Q. How does this compound compare to structurally similar esters (e.g., isopropyl myristate) in formulation stability?
- The longer alkyl chain (C22 vs. C17 in isopropyl myristate) increases hydrophobicity, improving lipid bilayer integration in drug delivery systems. Stability is assessed via accelerated aging tests (40°C/75% RH for 6 months) .
Q. What experimental designs mitigate side reactions during large-scale synthesis?
- Reactor Design: Use continuous-flow systems to control exothermic reactions and reduce byproduct formation.
- In-line Analytics: Implement real-time FTIR or Raman spectroscopy to adjust parameters dynamically .
Data Interpretation and Reproducibility
Q. How should researchers interpret conflicting kinetic data from esterification studies?
Q. What protocols ensure reproducibility in biological activity assays involving this ester?
- Standardize cell lines (e.g., HaCaT keratinocytes) and solvent controls (e.g., DMSO ≤0.1%). Dose-response curves (0.1–100 µM) validate emollient effects via transepidermal water loss (TEWL) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

